

Usaramine accuracy precision data

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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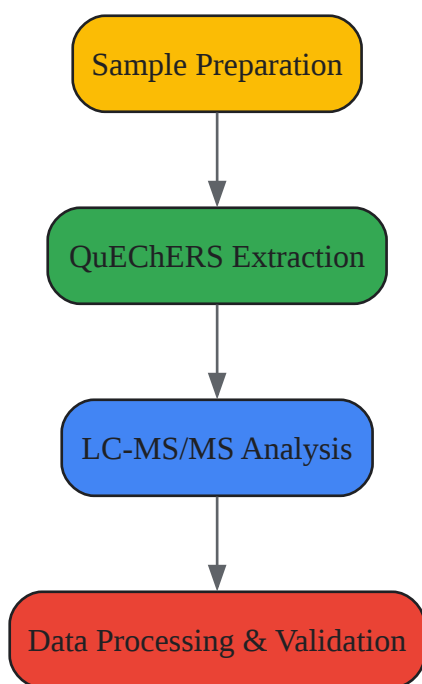
Chemical Profile of Usaramine

The table below summarizes the basic identifying information for **Usaramine** found in one supplier's catalog [1].

Property	Description
CAS Number	15503-87-4 [1]
IUPAC Name	Provided in SMILES and InChI format [1]
Molecular Formula	C ₁₈ H ₂₅ NO ₆ [1]
Molecular Weight	351.40 g/mol [1]
Type of Compound	Pyrrolizidine Alkaloid [1]
Synonyms	Mucronatine; trans-Retrorsine [1]
Appearance	White powder [1]
SMILES	<chem>CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C</chem> [1]

Experimental Protocol for Alkaloid Analysis

While not specific to **Usaramine**, a recent (2025) validated LC-MS/MS multi-method for determining toxins in milk provides a robust and transferable experimental protocol [2]. This method simultaneously analyzes 72 mycotoxins and 38 plant toxins, including pyrrolizidine alkaloids (PAs) like **Usaramine** and quinolizidine alkaloids (QAs) [2]. The workflow can be visualized as follows:



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The key steps of this methodology are [2]:

- **1. Sample Preparation:** Use of a raw milk sample, which can be considered a complex biological matrix.
- **2. QuEChERS-Based Extraction:** This is a "quick, easy, cheap, effective, rugged, and safe" sample preparation approach. It involves:
 - Extracting the sample with acetonitrile (ACN).
 - Using salting-out agents like NaCl and MgSO₄ to induce phase separation.
 - A clean-up step to remove interfering lipids and proteins (specific details like dispersive SPE were mentioned in the source).
- **3. LC-MS/MS Analysis:**
 - **Instrument:** High-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).

- **Ionization:** Electrospray Ionization (ESI), typically used for such compounds.
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantifying multiple target analytes.
- **4. Method Validation:** The method was validated according to EU regulations, demonstrating:
 - **Excellent Recovery:** 87% of the analytes showed average recoveries within 70-120%.
 - **High Precision:** 97% of the analytes had a within-laboratory reproducibility of $\leq 20\%$.
 - **Low LOQ:** The Limit of Quantification for the targeted aflatoxin M1 was 0.0035 $\mu\text{g}/\text{kg}$.

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References

1. Usaramine | CAS:15503-87-4 | Alkaloids | High Purity [biocrick.com]
2. A validated LC–MS/MS multi-method for the determination ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Usaramine accuracy precision data]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b627611#usaramine-accuracy-precision-data]

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